molecular formula C19H22N4OS B7681166 N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B7681166
M. Wt: 354.5 g/mol
InChI Key: FGRQQXHVTNSHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, also known as BTA-EG6, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a versatile compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is not fully understood, but it is thought to work by selectively targeting and inhibiting specific protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By binding to the SH3 domain, this compound can selectively inhibit the interaction between Crk and its binding partners, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can selectively inhibit specific protein-protein interactions, leading to downstream effects on cell signaling pathways. This compound has also been shown to have potential applications in the study of cancer biology, as it can selectively target and inhibit specific cancer cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is its ability to selectively target and inhibit specific protein-protein interactions. This allows researchers to study the function of these interactions in various biological processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Additionally, this compound may not be suitable for use in vivo, as it may have poor pharmacokinetic properties.

Future Directions

There are many potential future directions for the use of N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide in scientific research. One area of interest is the study of cancer biology, as this compound has been shown to selectively target and inhibit specific cancer cell signaling pathways. Another area of interest is the study of protein-protein interactions, as this compound can be used as a chemical probe to selectively target and inhibit specific interactions. Additionally, future research could focus on optimizing the pharmacokinetic properties of this compound to make it more suitable for use in vivo.

Synthesis Methods

N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be synthesized using various methods, including the reaction of 3-mercapto-1,2,4-triazole with 3-bromo-1-tert-butyl-1H-pyridin-2-one, followed by the reaction of the resulting intermediate with N-benzyl-2-chloroacetamide. This method yields this compound with a purity of over 95%. Other methods, such as the reaction of 3-mercapto-1,2,4-triazole with 3-bromo-1-tert-butylpyridine, followed by the reaction of the resulting intermediate with N-benzyl-2-bromoacetamide, have also been used to synthesize this compound.

Scientific Research Applications

N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have a range of potential applications in scientific research. One of the most promising applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively target and inhibit specific protein-protein interactions, allowing researchers to study the function of these interactions in various biological processes. This compound has also been shown to have potential applications in the study of cancer biology, as it can selectively target and inhibit specific cancer cell signaling pathways.

Properties

IUPAC Name

N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-19(2,3)23(13-15-9-5-4-6-10-15)17(24)14-25-18-21-20-16-11-7-8-12-22(16)18/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQQXHVTNSHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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